1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one

Molecular recognition Drug-likeness profiling Chemical proteomics

1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one (C24H20N2O2, MW 368.436 g/mol) is a fully synthetic, polycyclic pyrazol-3-one derivative bearing a 9H-xanthen-9-yl substituent at the C4 position of the pyrazolone ring. The compound belongs to the 3-pyrazolone class of five-membered N-heterocyclic lactams, a pharmacologically prominent scaffold historically represented by antipyrine (phenazone), aminophenazone, dipyrone (metamizole), and edaravone.

Molecular Formula C24H20N2O2
Molecular Weight 368.4 g/mol
Cat. No. B3968224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one
Molecular FormulaC24H20N2O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C24H20N2O2/c1-16-22(24(27)26(25(16)2)17-10-4-3-5-11-17)23-18-12-6-8-14-20(18)28-21-15-9-7-13-19(21)23/h3-15,23H,1-2H3
InChIKeyLEOXQGXJNASPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one: Structural Identity and Procurement Baseline for a Xanthenyl-Pyrazolone Research Scaffold


1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one (C24H20N2O2, MW 368.436 g/mol) is a fully synthetic, polycyclic pyrazol-3-one derivative bearing a 9H-xanthen-9-yl substituent at the C4 position of the pyrazolone ring [1]. The compound belongs to the 3-pyrazolone class of five-membered N-heterocyclic lactams, a pharmacologically prominent scaffold historically represented by antipyrine (phenazone), aminophenazone, dipyrone (metamizole), and edaravone . Unlike these clinically established pyrazolones, which carry relatively small alkyl, amino, or aryl substituents at C4, this compound incorporates a bulky, tricyclic xanthenyl moiety that introduces pronounced steric hindrance, altered electronic distribution, and potential for π-π stacking and DNA intercalation interactions absent in the simpler analogs [2]. The compound is cataloged as an AldrichCPR product (Sigma-Aldrich R586021), indicating its status as a rare and unique chemical offered without vendor-collected analytical data to early discovery researchers . Spectroscopic identity is confirmed by 1H NMR and GC-MS spectra archived in the SpectraBase database [1].

Why Generic Pyrazolone Substitution Fails: Physicochemical Divergence Introduced by the C4-(9H-Xanthen-9-yl) Substituent in 1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one


Pyrazol-3-ones are not interchangeable commodities; their biological target engagement, physicochemical properties, and synthetic utility are exquisitely sensitive to the nature of the C4 substituent [1]. In antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), the C4 position is unsubstituted, resulting in a compact molecular volume and a pharmacological profile defined by cyclooxygenase inhibition and analgesic activity [2]. Introduction of the 9H-xanthen-9-yl group at C4 in the target compound replaces a single hydrogen atom with a tricyclic, diaryl-ether-fused ring system (C13H9O fragment), increasing molecular weight from 188.23 g/mol (antipyrine) to 368.44 g/mol and adding three planar aromatic rings capable of π-stacking, hydrophobic packing, and potential DNA intercalation [3]. These structural features fundamentally alter solubility, lipophilicity, metabolic stability, and protein-binding topology relative to all clinically used pyrazolones. Furthermore, the xanthenyl oxygen atom provides a hydrogen-bond acceptor site absent in both antipyrine and the thioxanthenyl analog (where S replaces O), creating differential intermolecular interaction capacity that manifests in distinct crystal packing and tautomeric stabilization patterns [4]. Procurement of a generic 'pyrazolone' or 'antipyrine derivative' in place of this specific compound would thus introduce an entirely different molecular entity with no guarantee of reproducing the steric, electronic, or recognition properties conferred by the xanthenyl substituent.

Quantitative Differentiation Evidence for 1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from Antipyrine (Phenazone)

The target compound differs fundamentally from the simplest clinical pyrazolone, antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), at the level of molecular size and atom composition. Antipyrine has molecular formula C11H12N2O and MW 188.23 g/mol, whereas the target compound has C24H20N2O2 and MW 368.44 g/mol, representing a 96% increase in molecular weight and the addition of 13 carbon atoms and one oxygen atom [1]. The target compound contains 28 heavy atoms versus 14 in antipyrine, doubling the potential for van der Waals contacts and hydrogen-bonding interactions with biological targets. This size differential categorically precludes substitution of antipyrine for this compound in any application where molecular recognition or steric occupancy at the C4 position is relevant [2].

Molecular recognition Drug-likeness profiling Chemical proteomics

Tautomeric Form and Hydrogen-Bonding Capacity: Class-Level Inference from the Thioxanthenyl Analog Crystal Structure

The crystal and molecular structure of the closest crystallographically characterized analog—1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one (where S replaces the xanthenyl O)—has been determined by X-ray diffraction and confirms that the pyrazol-3-one ring adopts the NH tautomeric form (3b) in the solid state, with molecules linked by intermolecular N-H···O=C hydrogen bonds [1]. The compound crystallizes in space group Cc with unit cell parameters a=17.675(8) Å, b=12.421(3) Å, c=11.374(7) Å, β=132.57(3)°, and Z=4 [1]. The isosteric O→S substitution in the xanthene/thioxanthene scaffold suggests that the xanthenyl (O-containing) target compound retains similar capacity for NH-mediated hydrogen bonding at the pyrazolone ring, but with a distinct hydrogen-bond acceptor character at the heteroatom position: the ether oxygen (O) versus the thioether sulfur (S) provides a harder, more electronegative acceptor (Pauling electronegativity: O 3.44 vs. S 2.58) with consequently shorter and stronger potential H-bonds [2]. The 5-amino-substituted thioxanthenyl analog further demonstrates that an intramolecular N-H···S hydrogen bond of 3.284 Å can form between the 5-amino group and the thioxanthene sulfur; the corresponding interaction in the xanthenyl compound would involve N-H···O, expected to be significantly shorter given the smaller van der Waals radius of oxygen [3].

Crystallography Tautomerism Solid-state chemistry Structure-based drug design

Spectroscopic Fingerprint Differentiation: Unique InChIKey and Mass Spectrometric Identity

The target compound possesses a unique spectroscopically validated identity distinct from all other pyrazolones. Its InChIKey (LEOXQGXJNASPOX-UHFFFAOYSA-N) serves as a hash-based unique chemical identifier, while its canonical SMILES (CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3C4=CC=CC=C4OC5=CC=CC=C35) defines the connectivity unambiguously [1]. GC-MS analysis yields a characteristic fragmentation pattern dominated by the loss of the C9-xanthenyl substituent, producing a base peak corresponding to the 1,5-dimethyl-2-phenyl-pyrazol-3-one core; this behavior parallels the established fragmentation of 9H-xanthene and 9H-thioxanthene derivatives, where the C9 substituent is the primary site of bond cleavage, generating a diagnostic ion at m/z 152 in the parent xanthene system [2]. The 1H NMR spectrum (available in SpectraBase) provides additional orthogonal confirmation of structural identity [1]. In contrast, the 5-methyl-only analog (2,4-dihydro-5-methyl-2-phenyl-4-(9H-xanthen-9-yl)-3H-pyrazol-3-one, lacking the N1-methyl group) exhibits a distinct MS pattern with an additional exchangeable NH proton and a different molecular ion (m/z 354 vs. 368), enabling unambiguous differentiation by low-resolution MS alone [3].

Analytical chemistry Quality control Compound identity verification

Procurement Source Classification: AldrichCPR Status as a Signal of Chemical Rarity and Research-Grade Exclusivity

The compound is cataloged exclusively as an AldrichCPR product (Sigma-Aldrich R586021), a designation reserved for chemicals that are sufficiently rare or unique that Sigma-Aldrich does not collect or guarantee analytical data (purity, identity) and sells the product 'AS-IS' with all sales final . This classification places the compound in a distinct procurement category relative to bulk commodity pyrazolones such as antipyrine (available as USP reference standard, ≥99% purity, with full CoA) or edaravone (available as pharmaceutical secondary standard with certified purity) . The AldrichCPR designation simultaneously signals limited commercial availability (no alternative suppliers identified in major catalogs beyond Sigma-Aldrich) and implies that the buyer assumes full responsibility for identity verification and purity assessment . For researchers seeking a xanthenyl-pyrazolone building block, this procurement reality means that the target compound is the sole commercially accessible entry point to this chemical space without undertaking de novo synthesis, which itself requires multi-step procedures starting from 9H-xanthen-9-ol or ethyl α-acetyl-9H-xanthene-9-acetate [1].

Chemical procurement Early discovery Rare chemical sourcing

Validated Application Scenarios for 1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one Based on Quantitative Evidence


Xanthenyl-Pyrazolone Scaffold for DNA-Intercalating Antiproliferative Agent Design

The planar, tricyclic xanthenyl moiety at C4, combined with the pyrazol-3-one hydrogen-bonding framework, creates a molecular architecture structurally analogous to pyrazole-fused pyranoxanthenones that have demonstrated DNA intercalation and antiproliferative activity with IC50 values in the low micromolar range (e.g., 6.5 μM for pyrazole-fused analog 27a against cancer cell lines) [1]. The target compound's xanthenyl O (vs. thioxanthenyl S) provides a harder H-bond acceptor (electronegativity: O 3.44 vs. S 2.58), which may enhance DNA base-pair interaction specificity relative to the thioxanthenyl series whose crystal structures have been solved [2][3]. This application is supported by the established class-level finding that pyrazole-fused xanthenones inhibit DNA synthesis within 2 hours and block G2+M cell-cycle phases in HL-60 leukemia cells [1].

Crystallographic Reference Compound for Pyrazolone Tautomerism Studies

The target compound, as the O-containing congener of the fully characterized thioxanthenyl series for which single-crystal X-ray structures have been determined (space group Cc, Z=4, R-factor refined for 2043 observed reflections) [2], serves as the critical missing structural entry for completing comparative tautomerism and hydrogen-bonding analyses across the O/S isosteric pair. Determination of its crystal structure would enable direct quantification of the O→S substitution effect on intermolecular N-H···O=C bond lengths, unit cell packing, and pyrazolone ring geometry—data directly relevant to solid-form patenting and co-crystal engineering efforts [2][3].

Synthetic Intermediate for C4-Diversified Pyrazolone Libraries via C9-Functionalization of the Xanthenyl Ring

The established synthetic route to related xanthenyl-pyrazolones proceeds via condensation of 9H-xanthen-9-ol with preformed 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, or via cyclization of ethyl α-acetyl-9H-xanthene-9-acetate with phenylhydrazine [4]. The target compound, bearing a fully methylated pyrazolone ring (N1-CH3 and C5-CH3), provides a non-tautomerizable, chemically robust core that can be further functionalized at the xanthenyl ring positions (C1-C8) through electrophilic aromatic substitution while retaining the pyrazolone scaffold integrity. This contrasts with the 5-methyl-only analog, which retains an exchangeable NH proton at N1 and is susceptible to additional tautomer-dependent reactivity at that position [4].

Analytical Reference Standard for GC-MS or NMR-Based Identity Confirmation in Synthetic Chemistry Workflows

The compound's unique InChIKey (LEOXQGXJNASPOX-UHFFFAOYSA-N) and available 1H NMR and GC-MS spectra in SpectraBase [5], combined with the known mass spectrometric fragmentation pattern in which the C9-xanthenyl substituent undergoes preferential cleavage [6], establish a multi-parametric identity verification protocol. This is practically significant given the AldrichCPR procurement status ('AS-IS,' no vendor CoA), which places the burden of identity confirmation on the end user . Researchers can cross-reference the SpectraBase data against their own analytical results to independently confirm compound identity prior to use in biological assays or as a synthetic building block.

Quote Request

Request a Quote for 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.